2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Shares similar functional groups but differs in the thiazole ring structure.
(2R,3R)-2-amino-3-hydroxybutanoic acid: Another stereoisomer with distinct biological activity.
Properties
CAS No. |
25495-75-4 |
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Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-[(1S,2S,3R)-1-amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O4S/c1-4(12)9(2,15)6(10)7-11-5(3-16-7)8(13)14/h3-4,6,12,15H,10H2,1-2H3,(H,13,14)/t4-,6-,9-/m1/s1 |
InChI Key |
MIZASGHPGXVQAO-NVMQTXNBSA-N |
Isomeric SMILES |
C[C@H]([C@](C)([C@@H](C1=NC(=CS1)C(=O)O)N)O)O |
Canonical SMILES |
CC(C(C)(C(C1=NC(=CS1)C(=O)O)N)O)O |
Origin of Product |
United States |
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